molecular formula C20H20FN5O2 B2928107 (4-(4-fluorophenyl)piperazin-1-yl)(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanone CAS No. 1226449-37-1

(4-(4-fluorophenyl)piperazin-1-yl)(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2928107
CAS No.: 1226449-37-1
M. Wt: 381.411
InChI Key: MECRFJJLEMYFAG-UHFFFAOYSA-N
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Description

The compound (4-(4-fluorophenyl)piperazin-1-yl)(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanone is a complex organic molecule that features a piperazine ring substituted with a fluorophenyl group and a triazole ring substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-fluorophenyl)piperazin-1-yl)(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanone typically involves multiple steps:

    Formation of the piperazine derivative: The starting material, 4-fluorophenylpiperazine, can be synthesized by reacting piperazine with 4-fluorobenzyl chloride under basic conditions.

    Synthesis of the triazole derivative: The 1-(4-methoxyphenyl)-1H-1,2,3-triazole can be prepared via a Huisgen cycloaddition reaction between 4-methoxyphenyl azide and an alkyne.

    Coupling reaction: The final step involves coupling the piperazine derivative with the triazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under harsh conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, it serves as a probe to study receptor-ligand interactions due to its ability to bind to specific protein targets.

Medicine

The compound has potential therapeutic applications, including as an anti-inflammatory or anti-cancer agent, due to its ability to modulate biological pathways.

Industry

In the industrial sector, it can be used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (4-(4-fluorophenyl)piperazin-1-yl)(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanone involves binding to specific molecular targets such as enzymes or receptors. This binding can inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a key enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • (4-(4-chlorophenyl)piperazin-1-yl)(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanone
  • (4-(4-bromophenyl)piperazin-1-yl)(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanone

Uniqueness

The presence of the fluorophenyl group in (4-(4-fluorophenyl)piperazin-1-yl)(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanone imparts unique electronic properties that can enhance its binding affinity and specificity for certain biological targets compared to its chloro- or bromo-substituted analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-[1-(4-methoxyphenyl)triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O2/c1-28-18-8-6-17(7-9-18)26-14-19(22-23-26)20(27)25-12-10-24(11-13-25)16-4-2-15(21)3-5-16/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECRFJJLEMYFAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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